molecular formula C10H12ClNO2 B3136038 Ethyl 5-amino-2-chlorophenylacetate CAS No. 409082-02-6

Ethyl 5-amino-2-chlorophenylacetate

Cat. No.: B3136038
CAS No.: 409082-02-6
M. Wt: 213.66 g/mol
InChI Key: ONWURVWIXHUELA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chlorophenylacetate is an ester derivative of phenylacetic acid featuring a chlorine substituent at the 2-position and an amino group at the 5-position of the aromatic ring. Its structure combines electron-withdrawing (chloro) and electron-donating (amino) groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-(5-amino-2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWURVWIXHUELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-chlorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-chlorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chlorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine may yield a substituted amine derivative, while oxidation may produce a corresponding nitro or hydroxyl derivative.

Scientific Research Applications

Ethyl 5-amino-2-chlorophenylacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of substituted phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chlorophenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Differences :

  • Aromatic vs. Heterocyclic Core: this compound’s phenyl ring offers greater stability compared to thiophene-based analogs, which are more prone to electrophilic substitution due to sulfur’s electron-rich nature.
  • Substituent Effects: The chloro group in the phenylacetate enhances lipophilicity, whereas cyano groups in thiophene derivatives increase polarity and reactivity toward nucleophiles .

Comparison with Hydrazinylidene Derivatives

Compounds 3a–3d () are thiophene esters functionalized with arylhydrazone groups. For example:

  • 3b (4-chlorophenylhydrazinylidene derivative) : Exhibits a melting point of 178–180°C and enhanced thermal stability due to conjugation with the chlorophenyl group.

Comparison Highlights :

  • Synthetic Pathways : The phenylacetate’s synthesis likely involves direct esterification or substitution, whereas hydrazinylidene derivatives require diazonium coupling, a more complex step .

Reactivity with Cyanoethylidene Groups

Compound 4 (), a dicyanoethylidene derivative of 1a, demonstrates reactivity at the amino group, forming conjugated systems. This compound’s amino group could similarly engage in condensation or acylation reactions, though steric hindrance from the chloro substituent may reduce reaction rates.

Biological Activity

Ethyl 5-amino-2-chlorophenylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound features an amino group and a chlorophenyl moiety, which are critical for its biological interactions. The chemical structure can be represented as follows:

  • Molecular Formula : C10H12ClN O2
  • Molecular Weight : 213.66 g/mol

The presence of the amino group allows for hydrogen bonding with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions with proteins and enzymes, influencing their activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with various biological targets.
  • Hydrophobic Interactions : The chlorophenyl group interacts with hydrophobic regions of proteins, which can modulate enzyme activity and receptor binding .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • In Vitro Studies : Research indicates significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. One study reported an IC50 value of approximately 0.69 µM for certain derivatives against HeLa cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Investigations into the apoptotic effects revealed that treatment with this compound led to nuclear disintegration and chromatin condensation in cancer cells, indicating its potential as an apoptosis-inducing agent .

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, though specific data on this compound is limited .
  • Anti-inflammatory Effects : Research indicates that derivatives may also possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Antiproliferative Activity Study :
    • A series of derivatives were synthesized based on this compound, revealing that 12 out of 24 tested showed significant inhibitory actions on HCT-116 cells. This highlights its potential for development into anticancer drugs.
  • Apoptosis Induction Study :
    • A study characterized the morphological changes in cancer cells treated with the compound, noting significant nuclear changes consistent with apoptosis. This study emphasizes the need for further exploration into its mechanisms of action .

Research Findings

A summary of key research findings related to this compound is presented in Table 1:

Study FocusFindingsReference
Antiproliferative ActivitySignificant IC50 values against HeLa cells; potential for drug development
Apoptotic EffectsInduction of nuclear disintegration and chromatin condensation in treated cells
Antimicrobial PotentialPreliminary evidence suggests possible antimicrobial properties
Anti-inflammatory EffectsPotential applications in treating inflammatory conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-2-chlorophenylacetate
Reactant of Route 2
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Ethyl 5-amino-2-chlorophenylacetate

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